molecular formula C18H17N3O2 B7715971 N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide

Cat. No. B7715971
M. Wt: 307.3 g/mol
InChI Key: HSKSFSMFLSNDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as EPOC or 3-EPOC, and it belongs to the class of oxadiazole derivatives. EPOC has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of EPOC is not fully understood. However, studies have suggested that EPOC may exert its therapeutic effects by modulating various signaling pathways in cells. For example, EPOC has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell survival and proliferation. EPOC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
EPOC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPOC inhibits the growth of cancer cells and induces apoptosis. EPOC has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Additionally, EPOC has been shown to protect neurons from oxidative stress and may have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using EPOC in lab experiments is its potential therapeutic properties. EPOC has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it an attractive candidate for further research. However, one limitation of using EPOC in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for research on EPOC. One potential area of study is the development of EPOC analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of EPOC and its potential therapeutic targets. Finally, clinical studies are needed to evaluate the safety and efficacy of EPOC in humans and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of EPOC involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylacetic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

EPOC has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EPOC exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, EPOC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have also suggested that EPOC has neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-9-6-10-15(12-14)19-17(22)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKSFSMFLSNDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide

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